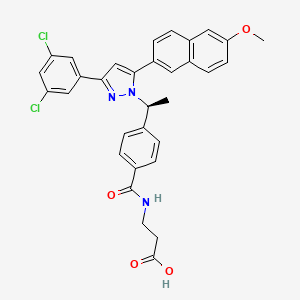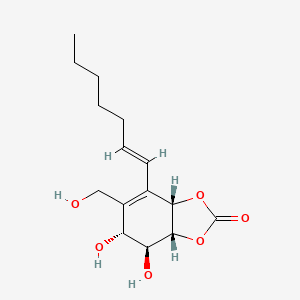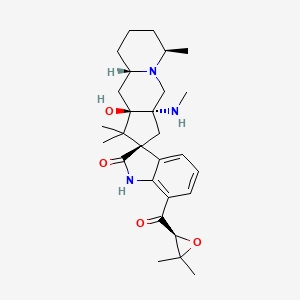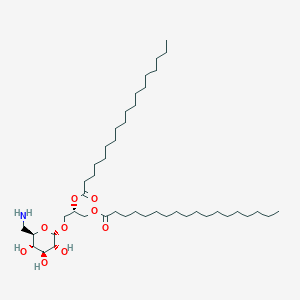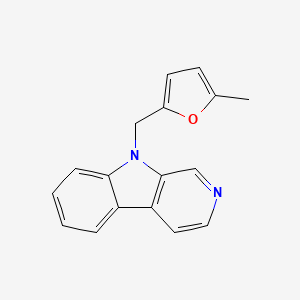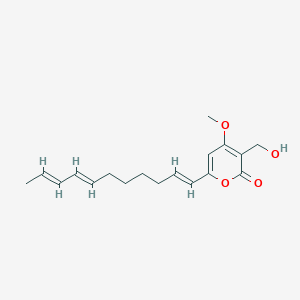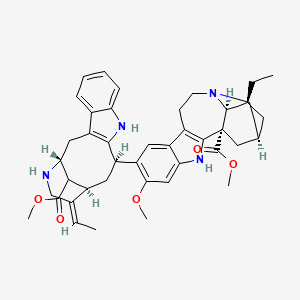
9-Hydroxy-3,4-dichlorodibenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-hydroxy-3,4-dichlorodibenzofuran is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a hydroxy group at position 1 and chloro groups at positions 6 and 7. It is a member of dibenzofurans, an organochlorine compound and a member of phenols. It derives from a hydride of a dibenzofuran.
Wissenschaftliche Forschungsanwendungen
Novel 3-Aminopropoxy-Substituted Dioxins for Biosensor Development
Hydroxy-substituted dibenzofurans, including structures similar to 9-Hydroxy-3,4-dichlorodibenzofuran, have been synthesized for the development of photonic biosensors. These compounds serve as intermediates for attaching single-stranded DNA (ssDNA) aptamers to magnetic beads, facilitating the detection of environmental pollutants like dioxins in biosensing applications. This innovative approach could significantly enhance monitoring capabilities for dioxins, which are known to have severe implications on human health (Kalantzi et al., 2021).
Biodegradation of Dioxins and Dibenzofurans
Research into the biodegradation of dioxins, using dibenzofuran as a proxy, identified strains of Pseudomonas aeruginosa and Xanthomonas maltophilia capable of degrading these compounds. This study illuminates pathways for the microbial breakdown of dioxins and dibenzofurans, presenting a biotechnological solution to mitigate the environmental impact of these persistent organic pollutants. The degradation process involves several steps, leading to the breakdown into less harmful substances, offering a promising avenue for the treatment of dioxin-contaminated sites (Ishiguro et al., 2000).
Temperature Dependence of Dioxin Formation
A study on the temperature dependence of dioxin and dibenzofuran formation from chlorophenol precursors sheds light on the mechanisms underlying their production. Understanding these mechanisms is crucial for developing strategies to minimize dioxin formation in industrial processes and combustion systems. The research highlights how temperature affects the distribution of dioxin and dibenzofuran isomers, providing insights into controlling their formation during chemical syntheses and waste incineration (Mulholland et al., 2001).
Eigenschaften
Molekularformel |
C12H6Cl2O2 |
|---|---|
Molekulargewicht |
253.08 g/mol |
IUPAC-Name |
6,7-dichlorodibenzofuran-1-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-5-4-6-10-8(15)2-1-3-9(10)16-12(6)11(7)14/h1-5,15H |
InChI-Schlüssel |
AXMITDHZDYKPEO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C3=C(C(=C(C=C3)Cl)Cl)OC2=C1)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



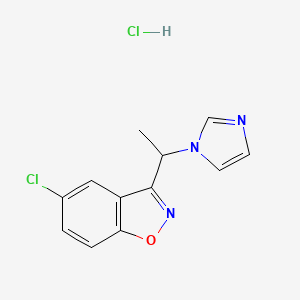
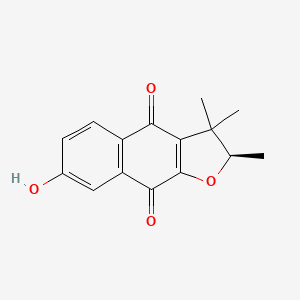
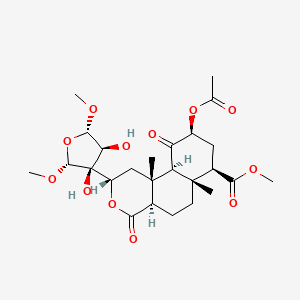
![6-[[4-[2-(4-tert-butylphenyl)-1H-benzimidazol-4-yl]piperazin-1-yl]methyl]quinoxaline](/img/structure/B1251892.png)
